The synthesis of Rivenprost involves several key steps that convert precursor compounds into the final product. While specific details about the synthesis route are not extensively documented in public literature, it generally follows established methodologies for synthesizing prostaglandin analogs.
The precise reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity but are often proprietary to the manufacturers .
Rivenprost's molecular structure is characterized by its specific arrangement of atoms that allows it to function effectively as an EP4 receptor agonist.
Rivenprost undergoes several chemical reactions that are essential for its pharmacological activity:
Understanding these reactions is vital for predicting the drug's behavior in biological systems and potential interactions with other medications .
Rivenprost exerts its effects primarily through activation of the EP4 receptor subtype of prostaglandin E2.
Research has shown that Rivenprost can enhance these pathways without significantly affecting other prostaglandin receptors, making it a targeted therapeutic option .
Rivenprost exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate dosing regimens and administration routes .
Rivenprost has several promising applications in scientific research and clinical settings:
Ongoing studies aim to further elucidate its pharmacological profile and broaden its therapeutic applications .
Rivenprost (C₂₄H₃₄O₆S), also known by its synonyms ONO-4819 and ONO-AE1-734, is a synthetic prostaglandin E₂ (PGE₂) analog with a molecular weight of 450.59 g/mol and the CAS registry number 256382-08-8 [1] [6] [8]. The compound features a complex molecular architecture characterized by a cyclopentane ring core, an unsaturated side chain with two hydroxyl groups, a methoxymethyl-substituted phenyl ring, and a sulfanyl-butanoate ester moiety [2] [8]. The structural complexity is further defined by four defined stereocenters and one double bond with specific stereochemistry, designated as (1R,2R,3R) for the cyclopentane ring stereocenters and (1E,3S) for the alkenyl side chain [8]. This stereochemical precision is critical for its biological activity, as the specific spatial arrangement enables optimal interaction with the EP4 receptor binding pocket [5].
The IUPAC name of Rivenprost is methyl 4-({2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]but-1-en-1-yl]-5-oxocyclopentyl]ethyl}sulfanyl)butanoate, reflecting its intricate functional group arrangement and stereochemical features [6] [8]. The molecule exists as a colorless to light yellow liquid at room temperature under standardized conditions [2]. Computational analysis of its structure reveals significant conformational flexibility in the sulfanylalkyl chain and methoxymethylphenyl moiety, which may contribute to its receptor binding kinetics [5].
Table 1: Key Structural Features of Rivenprost
Structural Feature | Chemical Description | Biological Significance |
---|---|---|
Cyclopentane ring | 3-Hydroxy-5-oxo configuration with (1R,2R,3R) stereochemistry | Core prostaglandin structure mimicking natural PGE₂ |
Alkenyl side chain | (1E,3S)-3-hydroxy configuration | Essential for EP4 receptor recognition and activation |
Aromatic moiety | 3-(Methoxymethyl)phenyl group | Enhances receptor selectivity and metabolic stability |
Sulfanyl linkage | -S-CH₂-CH₂- bridge to ester group | Modulates physicochemical properties and binding kinetics |
Terminal ester | Methyl butanoate | Influences membrane permeability and bioavailability |
The synthetic route to Rivenprost follows a stereoselective strategy characteristic of prostaglandin analog production, though specific industrial synthesis details remain proprietary [1] [5]. Based on its structural complexity, the synthesis likely employs a Corey-lactone intermediate approach, a standard methodology for prostaglandin synthesis that ensures precise stereochemical control of the cyclopentane ring [5]. The synthesis would require multiple stereocontrolled steps, including: (1) enzymatic or chemical resolution to establish the correct ring stereochemistry; (2) Wittig or Horner-Wadsworth-Emmons reaction for introduction of the (E)-enone side chain; (3) catalytic asymmetric reduction to establish the (3S)-hydroxyl group; and (4) copper-mediated coupling for introduction of the methoxymethylphenyl moiety [5]. The sulfanylbutanoate side chain is typically introduced through nucleophilic displacement of an appropriate leaving group in the final stages of synthesis [8].
Medicinal chemistry efforts have explored structural analogs to optimize receptor selectivity and pharmacokinetic properties [2] [5]. Among notable derivatives is L902688, a structural analog with similar EP4 affinity but divergent G-protein coupling bias. While Rivenprost demonstrates strong Gs-biased signaling (β-value difference >1-2 compared to L902688), the latter exhibits preferential Gi coupling despite similar receptor binding affinity [5]. This divergence highlights how subtle structural modifications, particularly in the ω-chain region (the sulfanylbutanoate portion) and cyclopentane ring substituents, can dramatically influence receptor conformation and downstream signaling without affecting binding affinity [5]. Computational modeling based on cryo-EM structures of EP4 receptor complexes has revealed that variations in the orientation of the ω-chain within the ligand-binding pocket directly influence TM6 and TM7 conformational states, thereby dictating Gs versus Gi coupling selectivity [5].
Rivenprost exhibits limited water solubility, necessitating formulation in organic solvents for research applications. Commercial preparations are typically provided as solutions in methyl acetate at standardized concentrations of 2.22 mM (equivalent to 1 mg/mL) [2] [3]. The compound's lipophilicity (predicted logP ≈ 2.61) facilitates membrane permeability but may complicate aqueous formulation development [6]. Stability studies indicate that Rivenprost solutions require storage at -20°C with an estimated shelf life of two years under these conditions, reflecting sensitivity to thermal degradation and potential hydrolysis of the ester functionalities [2] [6].
The compound's bioavailability is influenced by multiple physicochemical factors, including moderate plasma protein binding (exact percentage uncharacterized) and susceptibility to first-pass metabolism [6]. The presence of ester groups and hydroxyl moieties creates potential sites for enzymatic modification, while the thioether linkage may offer some metabolic stability compared to oxygen analogs [6]. Bioavailability studies in rat models demonstrate sufficient systemic exposure following subcutaneous (s.c.) and intraperitoneal (i.p.) administration to elicit pharmacological effects at low doses (0.2 mg/kg i.p. and 10 μg/kg s.c.) [2]. This suggests effective tissue distribution despite the compound's relatively high molecular weight (450.59 Da), which approaches the upper limit typically associated with good oral bioavailability [6].
Table 2: Physicochemical and Formulation Properties of Rivenprost
Property | Value/Description | Method/Comment |
---|---|---|
Molecular formula | C₂₄H₃₄O₆S | Confirmed by mass spectrometry |
Molecular weight | 450.59 g/mol | Monoistopic mass: 450.207610 Da |
Appearance | Colorless to light yellow liquid | Visual inspection at room temperature |
Solubility | Soluble in methyl acetate; low water solubility | Supplied as 2.22 mM solution in methyl acetate |
Storage conditions | -20°C (solution) | Stable for approximately 2 years |
Predicted logP | 2.61 (Chemaxon) | Indicates moderate lipophilicity |
Hydrogen bond donors | 2 | Hydroxyl groups |
Hydrogen bond acceptors | 5 | Carbonyl, ether, and ester oxygens |
In vivo pharmacokinetic studies, primarily conducted in rat models, reveal that Rivenprost demonstrates dose-dependent pharmacologic activity at low microgram-per-kilogram doses [2] [5]. Following subcutaneous administration (10 μg/kg twice daily), the compound exhibits sustained biological activity sufficient to increase bone formation parameters in Sprague-Dawley rats over a 5-week treatment period [2]. This prolonged activity suggests either favorable absorption kinetics or resistance to immediate enzymatic degradation at the administration site. Intraperitoneal administration (0.2 mg/kg single dose) effectively attenuates galactosamine/lipopolysaccharide (GalN/LPS)-induced liver injury in Wistar rats, demonstrating efficient systemic distribution and hepatic exposure [2] [6].
The compound's distribution profile includes significant penetration into bone tissue, evidenced by increased osteoblast number and bone formation rate in treated animals [2]. Its molecular characteristics—moderate lipophilicity combined with hydrogen-bonding capacity—likely facilitate tissue penetration while preventing excessively rapid renal clearance [6]. Metabolism involves hydrolysis of the methyl ester group, potentially through carboxylesterases, and oxidation of the thioether linkage, though specific metabolic pathways remain incompletely characterized [6]. The hydroxyl groups may undergo phase II conjugation (glucuronidation or sulfation), contributing to its elimination profile [6].
Tissue-specific effects observed in pharmacological studies provide indirect evidence of distribution patterns. The hepatoprotective efficacy observed following intraperitoneal administration suggests significant hepatic exposure [2] [6]. Simultaneously, its osteogenic effects following subcutaneous administration indicate adequate bone tissue penetration [2]. Renal excretion appears significant based on its therapeutic effects in acute kidney injury models, where it reduces serum creatinine (SCR) and blood urea nitrogen (BUN) levels through EP4 receptor activation in renal tissues [5] [6]. The exact elimination half-life and clearance mechanisms require further characterization, though its biological effects suggest a pharmacokinetic profile suitable for twice-daily dosing in preclinical models [2] [5].
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of Rivenprost
Parameter | Value/Observation | Model System |
---|---|---|
Effective s.c. dose | 10 μg/kg twice daily | Sprague-Dawley rats (osteogenic effects) |
Effective i.p. dose | 0.2 mg/kg single dose | Wistar rats (hepatoprotection) |
Onset of action | <1 week (angiogenic effects) | Human dental pulp culture |
Tissue distribution | Bone, liver, kidney | Confirmed by pharmacological effects |
Receptor binding affinity (Ki) | 0.7 nM for EP4 | In vitro receptor binding assays |
Signaling bias | Gs-biased EP4 agonist | β-value difference >1-2 vs. Gi-biased agonists |
Therapeutic indices | Renoprotection, hepatoprotection, osteogenesis | Multiple preclinical models |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7